methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate
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Overview
Description
“Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is an organic compound with the molecular formula C13H16N2O2 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The InChI code for “methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is 1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9 (13 (16)17-2)8-11 (10)15-12/h6-8H,3-5H2,1-2H3, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
7. Application in Synthetic Organic Chemistry : Construction of Indole Derivatives
Scientific Field
Synthetic Organic Chemistry
Summary of Application
The compound is used in the synthesis of indole derivatives, which are prevalent in natural products and drugs, playing a crucial role in cell biology.
Methods of Application
Advanced synthetic routes involve the construction of indoles using the compound as a key intermediate, employing various catalysts and synthetic methodologies.
Results
The synthesized indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and other pharmacological properties .
8. Application in Medicinal Chemistry : Development of Imidazole-Containing Drugs
Scientific Field
Medicinal Chemistry
Summary of Application
Imidazole derivatives, which include the compound , are known for their wide range of therapeutic applications, such as antibacterial, antifungal, and antitumor activities.
Methods of Application
The compound is incorporated into new drug molecules through complex synthetic pathways, often involving multiple steps to attach the imidazole ring to other pharmacophores.
Results
Drugs developed from these pathways have been successful in treating various diseases, showcasing the compound’s versatility in drug design .
9. Application in Forensic Science : Reference Standards for Synthetic Cannabinoids
Scientific Field
Forensic Science
Summary of Application
Structurally similar to known synthetic cannabinoids, the compound serves as an analytical reference standard in forensic applications.
Methods of Application
The compound is synthesized and characterized to match the reference standards used in the identification of synthetic cannabinoids in forensic samples.
Results
The use of the compound as a reference has improved the accuracy and reliability of forensic analyses in detecting synthetic cannabinoids .
10. Application in Green Chemistry : Synthesis of Triazolic Derivatives
Scientific Field
Green Chemistry
Summary of Application
The compound is utilized in the synthesis of triazolic derivatives via environmentally friendly “click chemistry” routes.
Methods of Application
The “click chemistry” approach is applied to create triazolic α-aminophosphonate derivatives, with the compound acting as a precursor.
Results
The synthesis of these derivatives contributes to the development of new active formulas with potential applications in various fields .
11. Application in Life Sciences : Research and Development
Scientific Field
Life Sciences
Summary of Application
The compound is part of ongoing research in life sciences, contributing to the development of new formulas and compounds.
Methods of Application
Research teams employ the compound in various areas, including chemical synthesis and material science, to explore its potential.
Results
The compound’s versatility is demonstrated through its contribution to advancements in life science research and development .
12. Application in Pharmacology : GABA Receptor Modulators
Scientific Field
Pharmacology
Summary of Application
The compound’s structural similarity to fused imidazopyridine heterocyclic rings makes it a candidate for developing GABA receptor modulators.
Methods of Application
Pharmacological studies involve the synthesis of derivatives and assessment of their interaction with GABA receptors.
Results
Some derivatives have shown promise as GABA receptor modulators, indicating potential therapeutic significance for central nervous system disorders .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
methyl 2-butyl-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9(13(16)17-2)8-11(10)15-12/h6-8H,3-5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJPXKGAMPIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563369 |
Source
|
Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate | |
CAS RN |
127007-36-7 |
Source
|
Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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